molecular formula C13H8ClF2NO3S B8356851 Methyl 3-[(4-chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylate

Methyl 3-[(4-chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylate

Cat. No. B8356851
M. Wt: 331.72 g/mol
InChI Key: OQMCONWJWCWZOV-UHFFFAOYSA-N
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Patent
US07557112B2

Procedure details

A mixture of methyl 3-[(4-chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylate, MeOH, THF and 1M sodium hydroxide (NaOH) solution (aq) was stirred for two hours at 85° C. to give 3-[(4-chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:19]([F:20])=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:13]=[CH:12][S:11][C:10]=2[C:14]([O:16]C)=[O:15])=[O:7])=[C:4]([F:21])[CH:3]=1.CO.[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[C:19]([F:20])=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:13]=[CH:12][S:11][C:10]=2[C:14]([OH:16])=[O:15])=[O:7])=[C:4]([F:21])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)NC2=C(SC=C2)C(=O)OC)C=C1F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for two hours at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NC2=C(SC=C2)C(=O)O)C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.